N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide
Description
N-(1-(Thiophen-2-yl)cyclopentyl)furan-3-carboxamide is a hybrid heterocyclic compound combining thiophene and furan moieties linked via a cyclopentyl-carboxamide scaffold.
Properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-13(11-5-8-17-10-11)15-14(6-1-2-7-14)12-4-3-9-18-12/h3-5,8-10H,1-2,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIKRGSUFHVELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide typically involves the following steps:
Formation of the cyclopentyl-thiophene intermediate: This step involves the reaction of thiophene with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Coupling with furan-3-carboxylic acid: The cyclopentyl-thiophene intermediate is then coupled with furan-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic reagents such as bromine or iodine can be used under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: The compound’s heterocyclic structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, aiding in the understanding of their mechanisms of action.
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Furan Hybrids
The compound shares structural similarities with other thiophene-furan hybrids. For example:
- 2-(2-(Thiophen-2-yl)ethyl)furan-3-carboxamide derivatives (e.g., 47i in ) feature a furan-3-carboxamide core with a thiophenylethyl side chain. These compounds are synthesized via carbodiimide-mediated coupling (e.g., HBTU/DIPEA) with yields exceeding 90% .
- N-(2-Nitrophenyl)thiophene-2-carboxamide () and its furan analog, N-(2-nitrophenyl)furan-2-carboxamide , exhibit distinct dihedral angles between aromatic rings (8.5–13.5° for thiophene vs. 9.7° for furan), influencing their supramolecular packing and hydrogen-bonding interactions .
Key Structural Differences:
Sulfonamide-Thiophene Derivatives
Compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (, 26–29) demonstrate potent antiproliferative activity against human breast cancer (IC50 ~9.4–10.3 µM), outperforming doxorubicin (IC50 ~30 µM) . While these lack the furan-carboxamide moiety, their thiophene-sulfonamide scaffold highlights the importance of sulfur-based heterocycles in anticancer drug design.
Pharmacological Comparison:
Carboxamide Derivatives with Cyclic Moieties
- N-((5-(3-((R)-1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)piperidine-4-carboxamide (, 35) incorporates azetidine and piperidine rings, demonstrating the versatility of carboxamide linkers in modulating pharmacokinetic properties .
- N-(1-Phenylcyclopropyl)carbamoyl derivatives () highlight the use of cyclopropane rings to enhance metabolic stability, a feature absent in the target compound .
Synthetic Efficiency:
- The target compound’s cyclopentyl-thiophene group may impose steric challenges compared to smaller linkers (e.g., ethyl or methylene groups in and ).
Biological Activity
N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide is a synthetic organic compound notable for its potential therapeutic applications in medicinal chemistry. Its structure incorporates a thiophene ring, a cyclopentyl group, and a furan carboxamide moiety, which contribute to its unique chemical properties. This compound has been investigated for various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₂S. The compound's structure is characterized by:
- Thiophene Ring : Provides electron-rich characteristics that facilitate interaction with biological targets.
- Cyclopentyl Group : Contributes to the hydrophobic nature of the compound, affecting its solubility and permeability.
- Furan Carboxamide Moiety : Enhances binding affinity through hydrogen bonding with biological macromolecules.
The mechanism of action for this compound involves interactions with specific molecular targets. The thiophene and furan rings can modulate enzyme or receptor activity, while the carboxamide group can form hydrogen bonds with biological molecules, enhancing binding specificity and affinity. This multifaceted interaction profile suggests potential pathways for therapeutic effects, particularly in modulating inflammatory responses or inhibiting cancer cell proliferation.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Docking studies reveal specific interactions with key residues of the COX enzyme, suggesting a mechanism similar to that of established anti-inflammatory drugs like diclofenac .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro assays demonstrate its ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. The IC₅₀ values observed indicate potent cytotoxicity comparable to standard chemotherapeutic agents . Flow cytometry analyses further confirm that treatment with this compound leads to cell cycle arrest and increased caspase activity, indicating its role as an apoptosis inducer .
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components allow it to interact with microbial cell membranes or specific enzymes crucial for microbial survival. However, detailed studies are required to quantify this activity and understand the underlying mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
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